N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic and Spectroscopic Studies
- N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, through its structural analogs, has been studied in crystallography and spectroscopy. Research involving compounds with similar furan and triazole structures has demonstrated enhanced DNA-binding affinity, which is crucial in understanding drug-DNA interactions (Laughton et al., 1995).
Synthesis and Characterization
- The synthesis and characterization of compounds with structures similar to this compound have been conducted, providing insights into the chemical properties and potential applications in various scientific domains, such as materials science and pharmaceutical research (Panchal & Patel, 2011).
Potential for Antifungal and Anticancer Activity
- Related compounds have shown potential in antifungal and anticancer activity. Research on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, for instance, revealed appreciable antifungal activity, which could have implications for the development of new antifungal agents (Gupta & Wagh, 2006). Similarly, compounds containing 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been evaluated for their anticancer properties, indicating the potential of this compound in oncological research (Horishny et al., 2021).
Applications in Heterocyclic Synthesis
- The compound's core structure, involving furan and triazole units, plays a significant role in the synthesis of heterocyclic compounds. These synthetic pathways are crucial for developing new chemical entities with potential pharmaceutical applications (Hunnur et al., 2005).
Energetic Material Synthesis
- Analogous compounds have been utilized in the synthesis of energetic materials, demonstrating the potential of this compound in the field of material science, particularly in the development of insensitive energetic compounds (Yu et al., 2017).
Cholinesterase Inhibition Studies
- Derivatives of this compound have been explored for their inhibitory potential against acetylcholinesterase, which is significant in the context of treating diseases like Alzheimer's (Riaz et al., 2020).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12(24)13-4-6-14(7-5-13)20-17(25)11-22-19(26)23(15-8-9-15)18(21-22)16-3-2-10-27-16/h2-7,10,15H,8-9,11H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLDWZVDDWCFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.